![molecular formula C20H16N2O3S B2765564 8-Methoxy-3-(2-p-tolylamino-thiazol-4-yl)-chromen-2-one CAS No. 325804-07-7](/img/structure/B2765564.png)
8-Methoxy-3-(2-p-tolylamino-thiazol-4-yl)-chromen-2-one
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Description
8-Methoxy-3-(2-p-tolylamino-thiazol-4-yl)-chromen-2-one, also known as MTC, is a synthetic compound that has been extensively studied for its various biochemical and physiological effects. MTC belongs to the class of coumarin derivatives and has been shown to possess anti-inflammatory, antioxidant, and anticancer properties.
Scientific Research Applications
Synthetic Protocols and Chemical Stability
The synthesis and functionalization of chromen-2-one derivatives are of considerable interest due to their presence in secondary metabolites with significant pharmacological importance. The synthetic procedures for such compounds involve methods like Suzuki coupling reactions and reactions of 3-formylcoumarin with various reagents, aiming at efficient and simple procedures to obtain biologically active molecules (Mazimba, 2016). These synthetic strategies highlight the versatility and potential of chromen-2-one derivatives in drug discovery and development.
Antimicrobial and Antibacterial Activities
Benzofuran derivatives, sharing a similar molecular backbone with chromen-2-ones, are recognized for their wide range of biological and pharmacological applications, including antimicrobial and antibacterial activities. These compounds have been utilized in the treatment of skin diseases and are explored for their potential in antimicrobial therapy (Hiremathad et al., 2015). The unique structural features and biological activities of these scaffolds underline the importance of such compounds in developing new therapeutic agents.
properties
IUPAC Name |
8-methoxy-3-[2-(4-methylanilino)-1,3-thiazol-4-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-12-6-8-14(9-7-12)21-20-22-16(11-26-20)15-10-13-4-3-5-17(24-2)18(13)25-19(15)23/h3-11H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKPNMQMBNJZTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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